molecular formula C9H9N3O B11910845 n-Methyl-1h-indazole-5-carboxamide CAS No. 478829-35-5

n-Methyl-1h-indazole-5-carboxamide

Cat. No.: B11910845
CAS No.: 478829-35-5
M. Wt: 175.19 g/mol
InChI Key: CSTBSTICBFYTGJ-UHFFFAOYSA-N
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Description

n-Methyl-1h-indazole-5-carboxamide is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of an indazole ring system with a methyl group at the nitrogen atom and a carboxamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1h-indazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-azidobenzaldehydes with amines, which can be performed without the use of catalysts or solvents . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-1h-indazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

    Substitution: The indazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and electrophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Methyl-1h-indazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Methyl-1h-indazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can affect various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxamide
  • 2H-Indazole-4-carboxamide
  • 1H-Indazole-5-carboxamide

Comparison: n-Methyl-1h-indazole-5-carboxamide is unique due to the presence of the methyl group at the nitrogen atom and the carboxamide group at the 5-position. This structural modification can influence its biological activity and chemical reactivity compared to other indazole derivatives .

Properties

CAS No.

478829-35-5

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methyl-1H-indazole-5-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)6-2-3-8-7(4-6)5-11-12-8/h2-5H,1H3,(H,10,13)(H,11,12)

InChI Key

CSTBSTICBFYTGJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NN=C2

Origin of Product

United States

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